3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core substituted with a methylsulfanyl group and an oxadiazole moiety , which are known to influence its biological activity. The structural formula can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its interaction with biological targets.
Pharmacological Effects
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, compounds containing tetrahydroquinazoline derivatives have shown the ability to scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .
- Anticancer Properties : Some derivatives of tetrahydroquinazoline have been investigated for their anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The presence of the oxadiazole ring is often associated with anti-inflammatory activity. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound could potentially bind to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.
Study 1: Antioxidant Activity Assessment
A study evaluating the antioxidant capacity of related tetrahydroquinazolines revealed that these compounds significantly reduced lipid peroxidation in vitro. The study used various assays, including DPPH radical scavenging and ABTS assays, demonstrating a strong correlation between structure and antioxidant efficacy .
Study 2: Anticancer Efficacy in Cell Lines
Another investigation focused on the anticancer properties of a similar compound demonstrated that treatment with the tetrahydroquinazoline derivative led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 3: Anti-inflammatory Activity
Research on a related compound showed promising anti-inflammatory effects in animal models of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers (e.g., TNF-alpha) compared to control groups .
Data Summary Table
Properties
IUPAC Name |
3-(2-methylpropyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUAKLQFBXEONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.